molecular formula C8H14N2S B2409813 (2-(tert-Butyl)thiazol-4-yl)methanamine CAS No. 937656-81-0

(2-(tert-Butyl)thiazol-4-yl)methanamine

Cat. No.: B2409813
CAS No.: 937656-81-0
M. Wt: 170.27
InChI Key: YBQQIYCCZQFERZ-UHFFFAOYSA-N
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Description

“(2-(tert-Butyl)thiazol-4-yl)methanamine” is a chemical compound with the CAS Number: 937656-81-0 . It has a molecular weight of 170.28 . The IUPAC name for this compound is (2-tert-butyl-1,3-thiazol-4-yl)methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 170.28 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

  • Excited-State Intramolecular Proton Transfer (ESIPT) Systems and Organic Light Emitting Diodes (OLEDs)

    • The thiazolo[5,4-d]thiazole moiety, related to (2-(tert-Butyl)thiazol-4-yl)methanamine, is a core component in compounds demonstrating reversible excited-state intramolecular proton transfer (ESIPT). This phenomenon is significant in the development of white organic light-emitting diodes (WOLEDs), as it allows for tunable emission from blue to yellow, including white-light luminescence. This application demonstrates the potential of such compounds in advanced display and lighting technologies (Zhang et al., 2016).
  • Ambient-Temperature Synthesis in Organic Chemistry

    • The ambient-temperature synthesis of similar compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlights the utility of this compound in organic chemistry. This synthesis method, which utilizes magnesium sulfate as a drying agent, is notable for its efficiency and simplicity, making it valuable in the synthesis of various organic compounds (Becerra et al., 2021).
  • Photocytotoxicity and Cancer Cell Targeting

    • Compounds like 4-tert-butyl-2-methyl-thiazole, which are structurally related to this compound, have been studied for their role in generating toxic metabolites in biological systems. These studies are crucial for understanding the interaction of such compounds with biological organisms, particularly in the context of toxicity and potential therapeutic applications (Mizutani et al., 1994).
  • Synthesis and Antitumor Activity

    • The synthesis of compounds such as (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, which is structurally similar to this compound, demonstrates potential antitumor activity. Such compounds, characterized by single-crystal X-ray diffraction, have shown preliminary efficacy against various cancer cell lines, indicating their potential use in cancer treatment (Hu et al., 2010).
  • Molecular Imaging and Photodynamic Therapy

    • Iron(III) complexes containing components like 4-tert-butyl catecholate, related to this compound, have been synthesized and studied for their photocytotoxic properties. These complexes exhibit potent photocytotoxicity under red light, making them valuable in the field of photodynamic therapy and molecular imaging, particularly for targeting cancer cells (Basu et al., 2014).

Properties

IUPAC Name

(2-tert-butyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQIYCCZQFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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